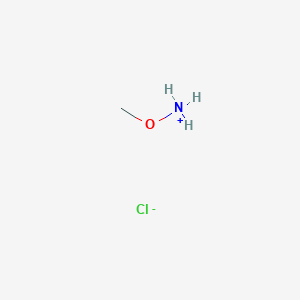

Methoxyammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

CH6ClNO |

|---|---|

Molecular Weight |

83.52 g/mol |

IUPAC Name |

methoxyazanium;chloride |

InChI |

InChI=1S/CH6NO.ClH/c1-3-2;/h1-2H3;1H/q+1;/p-1 |

InChI Key |

SPUACDWLOLSOQO-UHFFFAOYSA-M |

Canonical SMILES |

CO[NH3+].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Methoxyammonium Chloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methoxyammonium chloride, also known as methoxyamine hydrochloride, is a versatile organic salt with significant applications in organic synthesis and pharmaceutical research. Its ability to react with carbonyl compounds and its role as an inhibitor of the Base Excision Repair (BER) pathway make it a valuable tool for chemists and biologists alike. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its mechanism of action in a key biological pathway.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is an organic halogenated compound and a quaternary ammonium (B1175870) salt.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in a tightly sealed container in a cool, dry place.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | CH₆ClNO | [1][4][5][6] |

| Molecular Weight | 83.52 g/mol | [4][6][7] |

| Appearance | White to off-white crystalline powder | [1][3][8] |

| Melting Point | 151-154 °C | [2][5][6][9][10][11][12] |

| Boiling Point | 105-110 °C | [2][3][5][6][10][11][12] |

| Density | 1.1 g/mL at 25 °C | [2][6][10][11][12] |

| Solubility | Soluble in water and alcohol.[1][2][3][8][12][13] Insoluble in ether and toluene.[8] | [1][2][3][8][12][13] |

| pH of aqueous solution | < 7.0 | [1][8][10] |

Chemical Reactivity and Stability

This compound is stable under normal temperatures and pressures.[3] However, it is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[1][14] When heated to decomposition, it emits toxic fumes of hydrogen chloride (HCl), ammonia (B1221849) (NH₃), and nitrogen oxides (NOx).[1] In aqueous solutions, it behaves as an acid, containing moderate concentrations of hydrogen ions.[1][8][10]

The primary chemical utility of this compound lies in its reaction with aldehydes and ketones to form O-methyl oximes.[4][8] This reaction is a cornerstone of its application in organic synthesis, serving as a method for protecting carbonyl groups or as an intermediate step in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][4]

Applications in Drug Development

In the realm of drug development, this compound is utilized for several key purposes:

-

Synthesis of Drug Candidates: It is used to introduce methoxyamine groups into molecules, which can improve the pharmacokinetic properties of potential drugs.[4]

-

Prodrug Formation: Methoxyamine derivatives are explored for their potential as prodrugs.[4]

-

Anticancer Therapy: As an inhibitor of the Base Excision Repair (BER) pathway, methoxyamine potentiates the cytotoxic effects of DNA-damaging anticancer agents.[15] By binding to apurinic/apyrimidinic (AP) sites in DNA, it blocks the repair process, leading to an accumulation of DNA damage and subsequent cell death.[4][15] This makes it a promising candidate for combination therapies in cancer treatment.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

1. Synthesis of this compound

This protocol describes a general method for the laboratory synthesis of this compound from methoxyamine and hydrochloric acid.[4]

-

Materials: Methoxyamine, anhydrous solvent (e.g., diethyl ether, toluene, or tetrahydrofuran), hydrochloric acid (gas or concentrated solution), reaction flask, stirring apparatus, cooling bath, filtration apparatus, vacuum drying oven.

-

Procedure:

-

Dissolve purified methoxyamine in an anhydrous solvent within a reaction flask equipped with a stirrer and placed in a cooling bath to control the temperature.[4]

-

Slowly bubble gaseous hydrochloric acid through the solution or add a concentrated hydrochloric acid solution dropwise while stirring continuously. This reaction is exothermic, and the temperature should be maintained at a low level (e.g., 0-10 °C) to prevent degradation of the product.[1][4]

-

Continue the addition of hydrochloric acid until the reaction is complete, indicated by the cessation of precipitate formation.[4]

-

Collect the precipitated white crystalline solid of this compound by filtration.[4]

-

Wash the collected solid with a small amount of cold anhydrous solvent to remove any unreacted starting materials or byproducts.[4]

-

Dry the purified this compound under vacuum to remove any residual solvent.[4]

-

2. Determination of Melting Point

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound like this compound.[5][11][14]

-

Materials: this compound, capillary tubes (sealed at one end), melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer.

-

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly to determine an approximate melting range.[5]

-

Allow the apparatus to cool.

-

Using a fresh sample, heat the apparatus again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[5]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[5]

-

3. Determination of Solubility

This protocol provides a qualitative method for determining the solubility of this compound in various solvents.[9][16]

-

Materials: this compound, test tubes, vortex mixer, various solvents (e.g., water, ethanol (B145695), diethyl ether, toluene).

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[9]

-

Add 0.75 mL of the solvent to be tested to the test tube in small portions.[9]

-

After each addition, vigorously shake or vortex the test tube for 1-2 minutes.[9][15]

-

Visually inspect the solution for the presence of undissolved solid against a contrasting background.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If any solid remains, it is considered insoluble or sparingly soluble.

-

Repeat the process for each solvent to be tested.

-

4. Reaction with an Aldehyde or Ketone (Oxime Formation)

This protocol describes a general procedure for the synthesis of an O-methyl oxime from this compound and a carbonyl compound.[17][18][19]

-

Materials: this compound, an aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone), a suitable solvent (e.g., ethanol or pyridine), a base (e.g., sodium acetate (B1210297) or pyridine, if the hydrochloride salt is used), reaction flask, stirring apparatus, heating mantle (if necessary), extraction and purification apparatus (e.g., separatory funnel, chromatography column).

-

Procedure:

-

Dissolve the aldehyde or ketone in the chosen solvent in a reaction flask.

-

Add an equimolar amount of this compound to the solution. If using the hydrochloride salt, add a base to neutralize the HCl.

-

Stir the reaction mixture at room temperature. Gentle heating may be required to facilitate the reaction.

-

Monitor the progress of the reaction using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude O-methyl oxime.

-

Purify the crude product by a suitable method such as recrystallization or column chromatography.

-

Mechanism of Action: Inhibition of Base Excision Repair

This compound's role as a chemotherapeutic adjuvant stems from its ability to inhibit the Base Excision Repair (BER) pathway.[15] This pathway is crucial for repairing single-base DNA damage caused by oxidation, alkylation, and deamination. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.[6][13][20] Methoxyamine covalently binds to these AP sites, forming a stable adduct that is resistant to the next enzyme in the pathway, AP endonuclease (APE1).[3][6] This blockage of the BER pathway leads to the accumulation of DNA single-strand breaks, which can be converted to cytotoxic double-strand breaks, ultimately inducing apoptosis.[4]

Caption: Base Excision Repair pathway and inhibition by this compound.

Conclusion

This compound is a compound of significant interest to researchers in both chemistry and biology. Its well-defined physical and chemical properties, coupled with its straightforward reactivity and important biological activity, make it a valuable reagent. The experimental protocols provided herein offer a practical guide for its synthesis, characterization, and application. Furthermore, the visualization of its inhibitory effect on the Base Excision Repair pathway highlights its potential in the development of novel cancer therapeutics. As research continues, the utility of this compound is likely to expand, solidifying its role as a key molecule in scientific discovery.

References

- 1. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 2. Methoxyamine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments [scirp.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Phase I clinical trial of the base excision repair inhibitor methoxyamine in combination with fludarabine for patients with advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. studylib.net [studylib.net]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

Methoxyammonium chloride synthesis from methoxyamine and hydrochloric acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of methoxyammonium chloride from methoxyamine and hydrochloric acid. This compound (also known as methoxyamine hydrochloride) is a critical reagent and intermediate in the pharmaceutical and chemical industries, notably in the synthesis of second-generation cephalosporins and novel herbicides.[1][2] This document outlines the fundamental reaction, detailed experimental protocols, and key quantitative data derived from various synthetic methodologies.

Core Reaction and Mechanism

The synthesis of this compound from methoxyamine is a straightforward acid-base reaction. Methoxyamine (CH₃ONH₂), a derivative of hydroxylamine, acts as a base and readily reacts with the strong acid, hydrochloric acid (HCl), to form the corresponding salt, this compound (CH₃ONH₃⁺Cl⁻).[3] This reaction is typically exothermic.

The reaction proceeds as follows:

CH₃ONH₂ + HCl → CH₃ONH₃⁺Cl⁻

This salt formation is a crucial final step in many multi-step synthetic routes that first produce the free base, methoxyamine.[1][4]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, often as the final step in a longer synthetic sequence. The following protocols detail the direct conversion of methoxyamine to its hydrochloride salt.

Protocol 1: Reaction with Gaseous Hydrochloric Acid in an Anhydrous Solvent

This method is suitable for situations where the free methoxyamine has been isolated and purified.

Objective: To synthesize this compound from purified methoxyamine.

Materials:

-

Purified Methoxyamine (CH₃ONH₂)

-

Anhydrous solvent (e.g., diethyl ether, toluene, or tetrahydrofuran)[3]

-

Hydrochloric acid gas (HCl)

Procedure:

-

Dissolve the purified methoxyamine in an anhydrous solvent such as diethyl ether, toluene, or THF.[3]

-

Bubble hydrochloric acid gas through the solution. The reaction is exothermic, and the temperature should be carefully controlled to prevent degradation of the product.[3]

-

The formation of a white crystalline solid indicates the successful synthesis of this compound.[3]

-

The precipitate is then isolated by filtration.

-

The collected solid is washed with a cold solvent (e.g., diethyl ether) to remove any residual impurities.[3]

-

The final product is dried under a vacuum to yield pure, crystalline this compound.[3]

Protocol 2: Acidification of a Reaction Mixture with Aqueous Hydrochloric Acid

This protocol is commonly employed when methoxyamine is generated in situ and is present in a reaction mixture.

Objective: To isolate this compound from a reaction mixture containing methoxyamine.

Procedure:

-

Following the synthesis of methoxyamine, the reaction mixture is cooled.

-

Concentrated hydrochloric acid is added to the distillate to adjust the pH to between 4 and 5.[1]

-

The solution is allowed to stand, promoting the crystallization of this compound.[1]

-

The resulting crystals are collected by filtration.

-

The product is then dried to obtain the final this compound.[1] In one instance, the obtained solid was dried at 50°C.[5]

Purification

Purification of this compound is typically achieved through recrystallization.

Procedure:

-

Crystallize the crude this compound from absolute ethanol (B145695) or a mixture of ethanol and diethyl ether.[2][6]

Quantitative Data

The yield and purity of this compound can vary depending on the overall synthetic route and the specific conditions of the final salt formation and purification steps.

| Parameter | Value | Source |

| Yield | 67.2% | [1] |

| Yield | 82% (overall) | [7] |

| Yield | 89.0% | [4] |

| Purity | 99.3% | [4] |

| Melting Point | 148-151 °C | [1][8] |

| Melting Point | 149-152 °C | [1] |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound.

Experimental Workflow

References

- 1. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. CN101357895B - Method for synthesizing methoxamine hydrochloride - Google Patents [patents.google.com]

- 5. Methoxyamine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]

- 7. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 8. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]

The Versatile Nucleophile: A Technical Guide to the Mechanism of Action of Methoxyammonium Chloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyammonium chloride (CH₃ONH₃Cl), also known as O-methylhydroxylammonium chloride, is a versatile and valuable reagent in organic synthesis and medicinal chemistry. Its utility stems from the nucleophilic nature of the methoxyamine moiety, which readily participates in a variety of transformations. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in key organic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development.

Core Mechanisms of Action

The primary mechanism of action of this compound is centered around the nucleophilic character of the nitrogen atom in the methoxyamine molecule. This allows it to readily attack electrophilic centers, most notably carbonyl carbons. The key reactions driven by this mechanism include oxime formation, nucleophilic substitution, reductive amination, and the synthesis of hydroxamic acids.

Nucleophilic Addition to Carbonyl Compounds: Oxime Formation

The most prominent reaction involving this compound is the formation of O-methyl oximes from aldehydes and ketones.[1][2] This reaction is a cornerstone of carbonyl chemistry, providing a method for the protection of carbonyl groups, the synthesis of various nitrogen-containing heterocycles, and as an intermediate step in reactions like the Beckmann rearrangement.[1]

The mechanism proceeds through a nucleophilic addition to the carbonyl group.[1] The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic methoxyamine.[1]

Reaction Workflow: Oxime Formation

Caption: Mechanism of O-methyl oxime formation from a carbonyl compound.

Nucleophilic Substitution Reactions

This compound can also act as a nucleophile in substitution reactions, displacing leaving groups such as halides or sulfonates from alkyl substrates.[1] This provides a direct route to O-alkylated methoxyamines.

Reductive Amination

In a multi-step process, this compound can be used in the reductive amination of carbonyl compounds.[1] The initial step is the formation of an O-methyl oxime, which is then subsequently reduced to the corresponding primary amine using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.[1]

Experimental Workflow: Reductive Amination

Caption: General workflow for the reductive amination of carbonyls.

Synthesis of Hydroxamic Acids

This compound is a reagent for the synthesis of hydroxamic acids from esters or acyl chlorides.[1] This reaction is of significant interest in medicinal chemistry as the hydroxamic acid moiety is a key functional group in many enzyme inhibitors.

Quantitative Data

The efficiency of oxime formation using this compound is dependent on the substrate and reaction conditions. The following table summarizes representative yields for the oximation of various carbonyl compounds.

| Entry | Carbonyl Substrate | Reaction Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN, reflux, 60 min | 95 | [3] |

| 2 | 4-Bromobenzaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN, reflux, 55 min | 95 | [3] |

| 3 | 4-Nitrobenzaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN, reflux, 60 min | 90 | [3] |

| 4 | Acetophenone | NH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN, reflux, 90 min | 95 | [3] |

| 5 | Cyclohexanone | NH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN, reflux, 60 min | 95 | [3] |

| 6 | D-Camphor | NH₂OH·HCl (1.6 equiv), NaOAc (1.3 equiv), EtOH/H₂O, reflux, 2 h | 95 | [4] |

| 7 | Various Aldehydes | NH₂OH·HCl (1.2 mmol), Bi₂O₃ (0.6 mmol), grinding, 1.5-3 min | 90-98 | [5] |

| 8 | Various Ketones | NH₂OH·HCl (1.2 mmol), Bi₂O₃ (0.6 mmol), grinding, 5.5-20 min | 60-95 | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O-Methyl Oximes

This protocol provides a general method for the preparation of O-methyl oximes from aldehydes or ketones.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound (1.2 mmol)

-

Pyridine (B92270) (2.0 mmol)

-

Ethanol (B145695) (10 mL)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the carbonyl compound (1.0 mmol) in ethanol (10 mL) is added this compound (1.2 mmol) and pyridine (2.0 mmol).

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and 1 M HCl.

-

The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude O-methyl oxime.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Quantification of Apurinic/Apyrimidinic (AP) Sites in DNA

Methoxyamine can be used to quantify abasic sites in DNA, which is a key aspect of its mechanism as a Base Excision Repair (BER) inhibitor.[6][7]

Materials:

-

DNA sample

-

[¹⁴C]this compound (5 mM)

-

Incubation buffer (e.g., pH 7.2)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

Procedure:

-

Incubate the DNA sample with 5 mM [¹⁴C]this compound in a suitable buffer at 37°C for 30 minutes.[6]

-

Precipitate the DNA by adding cold trichloroacetic acid.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate to remove any unincorporated [¹⁴C]methoxyamine.

-

Quantify the amount of incorporated radioactivity by liquid scintillation counting.

-

The amount of incorporated [¹⁴C]methoxyamine is proportional to the number of AP sites in the DNA sample.[6]

Mechanism in Drug Development: Inhibition of Base Excision Repair

In the context of drug development, methoxyamine (the active form of this compound) is a potent inhibitor of the Base Excision Repair (BER) pathway.[8] The BER pathway is a crucial cellular mechanism for repairing DNA damage from endogenous and exogenous sources.

The mechanism of BER inhibition by methoxyamine involves its reaction with apurinic/apyrimidinic (AP) sites in the DNA.[9] These AP sites are intermediates in the BER pathway, formed after a damaged base is removed by a DNA glycosylase.[8] Methoxyamine covalently binds to the aldehyde group of the open-ring form of the AP site, forming a stable oxime linkage.[10] This methoxyamine-AP site adduct is resistant to cleavage by the next enzyme in the pathway, AP endonuclease 1 (APE1), effectively blocking the repair process and leading to the accumulation of DNA damage and subsequent cell death.[8]

Signaling Pathway: Inhibition of Base Excision Repair (BER)

Caption: Methoxyamine inhibits the BER pathway by blocking AP sites.

Applications in the Synthesis of Active Pharmaceutical Ingredients and Agrochemicals

The chemical reactivity of this compound has been harnessed in the industrial synthesis of important molecules.

-

Cefuroxime (B34974): A second-generation cephalosporin (B10832234) antibiotic, the synthesis of which involves the formation of an oxime ether side chain.[11][12][13][14][15]

-

Kresoxim-methyl (B120586): A broad-spectrum fungicide, where the methoxyimino group is a key pharmacophore.[16][17][18]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 593-56-6 | [19][20][21][22] |

| Molecular Formula | CH₆ClNO | [19] |

| Molecular Weight | 83.52 g/mol | [21][22] |

| Melting Point | 151-154 °C | [19][20] |

| Solubility | Soluble in water and alcohol | [19][20] |

| Appearance | White to very faint yellow crystalline powder | [21] |

Conclusion

This compound is a reagent of significant importance in organic synthesis, with its utility extending to the synthesis of complex molecules and the development of novel therapeutic strategies. Its primary role as a nucleophile, particularly in the formation of O-methyl oximes, provides a reliable and versatile method for the modification of carbonyl-containing compounds. Furthermore, its ability to inhibit the Base Excision Repair pathway highlights its potential in cancer chemotherapy. This guide has provided a detailed overview of its mechanisms of action, supported by quantitative data, experimental procedures, and visual aids, to serve as a valuable resource for the scientific community.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction of apurinic/apyrimidinic sites with [14C]methoxyamine. A method for the quantitative assay of AP sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation, detection and repair of AP sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I clinical trial of the base excision repair inhibitor methoxyamine in combination with fludarabine for patients with advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments [scirp.org]

- 10. Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gssrr.org [gssrr.org]

- 12. gssrr.org [gssrr.org]

- 13. Cefuroxime synthesis - chemicalbook [chemicalbook.com]

- 14. gssrr.org [gssrr.org]

- 15. CN101054386A - Method of synthesizing cefuroxime - Google Patents [patents.google.com]

- 16. Preparation method of kresoxim-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN109651190A - A kind of synthetic method of kresoxim-methyl - Google Patents [patents.google.com]

- 18. CN112409206A - Preparation method of kresoxim-methyl - Google Patents [patents.google.com]

- 19. This compound [chembk.com]

- 20. jnfuturechemical.com [jnfuturechemical.com]

- 21. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]

- 22. 593-56-6 CAS MSDS (Methoxyamine Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methoxyammonium chloride, also known as methoxyamine hydrochloride or O-methylhydroxylamine hydrochloride, is a versatile and pivotal reagent with significant applications across multiple domains of scientific research. Its unique reactivity, primarily centered around the methoxyamine moiety, makes it an indispensable tool in analytical chemistry, drug development, and organic synthesis. This guide details its primary applications, providing in-depth technical information, experimental protocols, and quantitative data to support its use in a laboratory setting.

Application in Analytical Chemistry: Enhancing Metabolite Detection in GC-MS

In the field of metabolomics and analytical biochemistry, this compound is a cornerstone reagent for the derivatization of small molecules prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Function: Methoximation of Carbonyls

Many endogenous metabolites, such as sugars, keto-acids, and steroids, contain reactive aldehyde and ketone functional groups. These groups pose two significant challenges for GC-MS analysis: they are often non-volatile, and they can exist in multiple isomeric forms (e.g., the ring-chain tautomerism of sugars), leading to multiple, broad, or poorly resolved peaks in a chromatogram.

This compound reacts with these carbonyl groups in a process called methoximation (or methoxaming). This reaction converts the aldehyde or ketone to a stable O-methyl oxime derivative.[1] The primary benefits of this derivatization are:

-

Increased Volatility: The resulting oxime is more volatile than the original carbonyl compound, a prerequisite for GC analysis.[2]

-

Stabilization: It "locks" the molecule into a single form, preventing the formation of multiple isomers and yielding sharp, single peaks for quantification. This is particularly crucial for sugars, which are stabilized in their open-chain form, and for α-keto acids, where it prevents decarboxylation.[2]

-

Enhanced Sensitivity: By improving chromatographic behavior and producing a stable derivative, methoximation significantly enhances signal intensity and detection limits.[3]

Quantitative Improvement in Signal Intensity

The derivatization process, typically a two-step method involving methoximation followed by silylation (e.g., with MSTFA), has a quantifiable impact on analytical sensitivity. A study involving a standard mixture of metabolites demonstrated a significant increase in signal intensity after derivatization.[3]

| Metabolite Class | Average Signal Intensity Increase |

| Amino Acids | 80.9% |

| Organic Acids | 49.6% |

| Sugars | 40.4% |

| Table 1: Average increase in GC-MS signal intensity for various metabolite classes after a drying-enhanced methoximation and silylation derivatization protocol.[3] |

Experimental Protocol: Two-Step Derivatization for GC-MS Analysis

This protocol is a widely adopted method for the derivatization of polar metabolites in a dried biological extract.[4][5]

Materials:

-

Dried sample extract

-

This compound solution (20 mg/mL in anhydrous pyridine)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heated shaker or incubator

-

GC-MS autosampler vials with inserts

Procedure:

-

Sample Drying: Ensure the sample extract is completely free of water and solvents. This is typically achieved using a vacuum concentrator or lyophilizer (freeze-dryer). Moisture is detrimental to the subsequent silylation step.

-

Methoximation Step:

-

Add 50 µL of the this compound solution to the dried sample vial.

-

Seal the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

-

Incubate the vial in a heated shaker at 37°C for 90 minutes with constant agitation (e.g., 1200 rpm).[6]

-

After incubation, allow the vial to cool to room temperature.

-

-

Silylation Step:

-

Add 80 µL of MSTFA + 1% TMCS to the vial containing the methoximated sample.

-

Seal the vial tightly and vortex for 1 minute.

-

Incubate the vial at 37°C for 30 minutes with constant agitation.[6]

-

Allow the vial to cool to room temperature before analysis.

-

-

GC-MS Analysis: The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.

Workflow Visualization

Application in Drug Development: Inhibition of Base Excision Repair

A critical application of this compound in oncology and drug development is its role as a potent inhibitor of the Base Excision Repair (BER) pathway.[6] The BER pathway is a primary cellular mechanism for repairing DNA damage caused by alkylating agents and oxidative stress, which are common mechanisms of action for many chemotherapy drugs.[7]

Mechanism of Action: Blocking Abasic Sites

DNA damage, such as the methylation of a base by the chemotherapy drug temozolomide (B1682018), is recognized by DNA glycosylase enzymes.[2] The glycosylase removes the damaged base, creating an apurinic/apyrimidinic (AP) site—a gap in the DNA backbone.[7] This AP site is the substrate for the next enzyme in the pathway, AP Endonuclease 1 (APE1), which cleaves the DNA backbone to allow for repair synthesis.

This compound acts by covalently binding to the reactive aldehyde group at the open-ring form of the AP site. This creates a stable "methoxyamine-bound AP site" (MX-AP) that is refractory to cleavage by APE1, effectively halting the repair process.[7] The persistence of these blocked AP sites leads to the accumulation of DNA strand breaks, stalled replication forks, and ultimately, apoptosis (programmed cell death). By inhibiting BER, this compound sensitizes cancer cells and enhances the cytotoxic efficacy of DNA-damaging agents.[6]

Clinical Significance and Quantitative Data

This compound (investigational drug name TRC102) has been evaluated in clinical trials as a chemosensitizer in combination with various anticancer agents.[2]

| Trial Phase | Combination Agent | Recommended Phase II Dose (TRC102) | Key Adverse Events (Grade 3/4) | Patient Response (Evaluable n=51) |

| Phase I | Temozolomide | 125 mg (oral, days 1-5) | Anemia (19%), Lymphopenia (12%) | 4 Partial Responses, 13 Stable Disease |

| Table 2: Summary of results from a Phase I clinical trial of TRC102 (this compound) in combination with temozolomide in patients with refractory solid tumors.[2] |

Experimental Protocol: Quantitative Assay of AP Sites in DNA

This method allows for the quantification of AP sites in a DNA sample by measuring the incorporation of radio-labeled this compound.

Materials:

-

Purified DNA sample

-

[¹⁴C]this compound solution (e.g., 5 mM)

-

Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2)

-

Trichloroacetic acid (TCA), ice-cold (e.g., 5%)

-

Ethanol (70%), ice-cold

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the DNA sample with the [¹⁴C]this compound solution in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes. This allows for the covalent binding of the labeled methoxyamine to any AP sites in the DNA.

-

Precipitation: Place the tube on ice and add an equal volume of ice-cold 5% TCA to precipitate the DNA.

-

Washing: Collect the precipitated DNA by vacuum filtration onto a glass fiber filter. Wash the filter multiple times with ice-cold 5% TCA to remove any unincorporated [¹⁴C]this compound, followed by a wash with ice-cold 70% ethanol.

-

Quantification: Dry the filter and place it in a scintillation vial with an appropriate scintillation fluid.

-

Measurement: Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the number of AP sites present in the initial DNA sample.

Signaling Pathway Visualization

Application in Organic Synthesis: Formation of O-Methyl Oximes

In organic and medicinal chemistry, this compound is a standard reagent for the synthesis of O-methyl oximes from aldehydes and ketones. Oximation is a robust and widely used reaction for several purposes:

-

Protecting Groups: The oxime functionality serves as a stable protecting group for carbonyls, which can be removed under specific conditions.

-

Synthetic Intermediates: O-methyl oximes are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. For instance, they are used in the production of the antibiotic cefuroxime (B34974) and the fungicide kresoxim-methyl.[4]

-

Functional Group Transformation: Oximes can be readily converted to other functional groups, such as amides via the Beckmann rearrangement.

Reaction and Yields

Experimental Protocol: Synthesis of an O-Methyl Oxime

This general protocol is adapted from standard procedures for the oximation of a ketone.

Materials:

-

Aldehyde or ketone (e.g., Acetophenone, 1.0 equiv)

-

This compound (1.5 equiv)

-

Pyridine (2.8 equiv)

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve the ketone (1.0 equiv) in ethanol. Add pyridine (2.8 equiv) followed by this compound (1.5 equiv).

-

Heating: Stir the resulting mixture at a moderately elevated temperature (e.g., 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the pyridine hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by column chromatography or recrystallization if necessary.

Reaction Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 4. Method for synthesizing methoxamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101357895B - Method for synthesizing methoxamine hydrochloride - Google Patents [patents.google.com]

- 7. Khan Academy [khanacademy.org]

Methoxyammonium Chloride: A Technical Guide to Its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyammonium chloride, also known as methoxyamine hydrochloride (CAS No. 593-56-6), is a white to off-white crystalline solid.[1][2] It is an important reagent and building block in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds utilized in the pharmaceutical and agrochemical industries.[1] As a hydrochloride salt, its physical properties, including solubility, are dictated by its polar, ionic nature. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, based on currently available data. The compound is known to be hygroscopic and stable under normal temperature and pressure.[1][3][4]

Solubility Profile

This compound exhibits high polarity, which governs its solubility characteristics. It is readily soluble in polar protic solvents, while its solubility in non-polar organic solvents is limited.

Data Presentation

| Solvent Class | Solvent | Qualitative Solubility | Source Citation |

| Aqueous | Water (H₂O) | Highly Soluble, Freely Soluble | [1][2][3][4][5][6][7] |

| Polar Protic | Alcohol (general) | Soluble | [2][3][5][8] |

| Ethanol (EtOH) | Soluble | [1] | |

| Polar Aprotic | Dimethylformamide (DMF) | Implied Soluble (used as a reaction medium) | [1] |

| Non-Polar | Diethyl Ether | Implied Low to Insoluble (used for precipitation) | [1] |

| Toluene | Implied Low to Insoluble (used as a medium for precipitation) | ||

| Tetrahydrofuran (THF) | Implied Low to Insoluble (used as a medium for precipitation) |

Note: In aqueous solutions, this compound behaves as an acid, resulting in solutions with a pH of less than 7.0.[1][2][5]

Experimental Protocols for Solubility Determination

A specific, standardized protocol for determining the solubility of this compound is not widely published. However, a reliable methodology can be adapted from established general procedures for equilibrium solubility determination, such as the shake-flask method. This method is considered the gold standard for measuring equilibrium solubility. The following protocol is a recommended adaptation for researchers.

Adapted Shake-Flask Method for Equilibrium Solubility

This protocol is designed to determine the concentration of this compound in a saturated solution at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is included, it is recommended to filter the collected supernatant through a syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

Logical Flow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

This compound Solubility Profile

Caption: Qualitative Solubility of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Methoxyamine Hydrochloride | 593-56-6 [m.chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Methoxyammonium chloride593-56-6,Purity95%_SYNTHON [molbase.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]

- 8. chembk.com [chembk.com]

Methoxyammonium Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of methoxyammonium chloride, a versatile reagent with significant applications in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's chemical properties, synthesis, and key applications, including experimental protocols and mechanistic insights.

Core Chemical Properties

This compound, also known as O-methylhydroxylamine hydrochloride, is a white to off-white crystalline solid.[1] It is highly soluble in water and soluble in alcohol.[1][2] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 593-56-6 | [1][2][3][4][5][6] |

| Molecular Formula | CH6ClNO | [1][2][3][5] |

| Molecular Weight | 83.52 g/mol | [1][2][3] |

| Melting Point | 151-154 °C | [1][6] |

| Boiling Point | 105-110 °C | [1][6] |

| Density | 1.1 g/mL at 25 °C | [1][6] |

| EINECS Number | 209-798-7 | [1][2] |

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of methoxyamine with hydrochloric acid.[3] A common laboratory-scale synthesis is also described.

Experimental Protocol: Synthesis from Methoxyamine

A general procedure for the synthesis of this compound involves dissolving methoxyamine in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3] Subsequently, hydrogen chloride gas is bubbled through the solution, leading to the precipitation of this compound as a white solid.[3] The precipitate is then isolated by filtration, washed with a cold solvent, and dried under a vacuum.[3]

Applications in Organic Synthesis and Drug Development

This compound is a key reagent in organic synthesis, primarily used for the formation of oximes from aldehydes and ketones.[3] This reactivity is crucial in the synthesis of various pharmaceuticals and agrochemicals.[3]

Formation of Oximes

The reaction of an aldehyde or ketone with this compound in the presence of a base yields the corresponding O-methyloxime. This transformation is a cornerstone of its utility in medicinal chemistry.

A typical procedure involves stirring a mixture of the carbonyl compound (aldehyde or ketone), this compound, and a base (e.g., sodium carbonate or pyridine) in a suitable solvent like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating.[5][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8] Upon completion, the product is typically isolated by extraction and purified by crystallization or chromatography.[8]

Role in Drug Development

This compound plays a significant role in the synthesis of various pharmaceutical compounds. It is notably used in the production of the second-generation cephalosporin (B10832234) antibiotic, cefuroxime.[2][6] Furthermore, its derivatives are explored for their potential as prodrugs and for modulating biological activity.[3]

Mechanism of Action in Cancer Therapy

Recent research has highlighted the potential of methoxyamine, the active component of this compound, as a chemotherapeutic adjuvant.[2][9] It acts as an inhibitor of the Base Excision Repair (BER) pathway, a crucial mechanism for repairing DNA damage in cancer cells.[2][9][10]

Methoxyamine covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the BER pathway.[2][9] This binding prevents the subsequent repair steps, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][9] This action can potentiate the efficacy of DNA-damaging anticancer agents.[9][10]

References

- 1. chembk.com [chembk.com]

- 2. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. yccskarad.com [yccskarad.com]

- 8. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 9. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

Methoxyammonium Chloride: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety precautions, handling guidelines, and toxicological information for Methoxyammonium chloride (CAS No. 593-56-6). Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for professionals in research, development, and manufacturing who work with this versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as O-methylhydroxylamine hydrochloride, is a white to off-white crystalline solid.[1] It is highly soluble in water and soluble in alcohol.[1][2][3] Due to its hygroscopic nature, it readily absorbs moisture from the air.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 593-56-6 | [5][6] |

| Molecular Formula | CH₆ClNO | [3][5] |

| Molecular Weight | 83.52 g/mol | [5] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 151-154 °C (decomposes) | [2][7] |

| Boiling Point | 105-110 °C | [2][3] |

| Density | 1.1 g/mL at 25 °C | [2] |

| Solubility | Soluble in water and alcohol | [1][2][3] |

| Hygroscopicity | Hygroscopic | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4][8] It may also cause respiratory irritation and an allergic skin reaction.[8] There is suspicion that it may cause cancer.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

Source: GHS classification data compiled from multiple sources.

Toxicology

Exposure to this compound can lead to moderate to high toxicity.[1] Acute exposure may irritate the eyes, skin, and respiratory tract, with symptoms including coughing and shortness of breath.[1]

Table 3: Toxicological Data

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 642 mg/kg |

| LD50 | Rabbit | Dermal | 1500-2000 mg/kg |

| LC50 | Fish | - | 0.1 mg/l - 96 h |

| EC50 | Daphnia pulex (Water flea) | - | 0.394 mg/l - 48 h |

Source:[9]

Safe Handling and Storage Protocols

4.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust, mists, or vapors.[1][10]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

Caption: Personal Protective Equipment (PPE) for this compound.

4.3. Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[11]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][11]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[11]

4.4. Storage

-

Keep containers tightly closed to prevent moisture absorption.[1][4]

-

Store away from incompatible materials such as strong bases, oxidizing agents, acid chlorides, and acid anhydrides.[1][9]

Experimental Protocols and Procedures

5.1. General Handling Procedure

-

Preparation: Before handling, ensure all necessary engineering controls are functioning and the required PPE is available and inspected. Review the Safety Data Sheet (SDS).

-

Weighing and Transfer: Conduct weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid generating dust.

-

Dissolution: When dissolving, slowly add this compound to the solvent to control any exothermic reactions.

-

Reaction Setup: Set up reactions in a chemical fume hood. Ensure all glassware is properly secured.

-

Post-Procedure: Clean the work area thoroughly after use. Decontaminate any spills according to the accidental release measures.

5.2. Accidental Release Measures

In the event of a spill, follow these procedures:

Caption: Spill Response Workflow for this compound.

5.3. First Aid Measures

Immediate medical attention is required for all exposures.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[9] It is, however, hygroscopic.[1]

-

Conditions to Avoid: Exposure to moist air or water, heat, flames, and ignition sources.[1][9]

-

Incompatible Materials: Strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[1][9]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1][9]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

Application in Drug Development and Research

This compound is a key reagent in organic synthesis, particularly for the formation of oximes from aldehydes and ketones.[2][5] This reactivity is crucial in the synthesis of various pharmaceutical compounds and agrochemicals.[5][12] It also serves as an intermediate in the production of certain cephalosporin (B10832234) antibiotics.[2][12] In research, it has been investigated for its potential as a chemotherapeutic adjuvant due to its ability to inhibit base excision repair (BER) in DNA.[7][12]

This guide is intended to provide comprehensive safety and handling information. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Methoxylamine-HCl dry powder and 30% solution Manufacturers, SDS [mubychem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]

The Genesis of a Key Synthetic Reagent: A Technical History of Methoxyammonium Chloride Synthesis

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the discovery and historical evolution of synthesis methods for methoxyammonium chloride (CH₃ONH₃Cl), a vital reagent in organic chemistry and pharmaceutical development.

This compound, also known as O-methylhydroxylamine hydrochloride, has emerged as a critical building block in the synthesis of a wide array of chemical entities, from pharmaceuticals to agrochemicals. Its utility in forming oxime ethers with aldehydes and ketones has made it an indispensable tool for chemists. This technical guide provides an in-depth exploration of the historical and contemporary methods for its synthesis, complete with detailed experimental protocols and quantitative data to support researchers in their work.

Historical Context: The Dawn of O-Alkylated Hydroxylamines

The journey to this compound begins with the discovery of its parent compound, hydroxylamine (B1172632) (NH₂OH), in 1865 by Wilhelm Clemens Lossen. However, the specific synthesis of its O-methylated derivative gained traction in the early 20th century. A foundational method for the preparation of O-alkyl oximes, the direct precursors to O-alkylhydroxylamines, was reported by Dunstan and Goulding in 1901. Their work involved the O-methylation of an oxime, laying the groundwork for future synthesis of this compound.

The classical approach involved the reaction of acetone (B3395972) oxime with methyl iodide in the presence of sodium methoxide (B1231860). This reaction, while historically significant, has been largely superseded by more efficient and scalable methods. The subsequent hydrolysis of the resulting O-methyl acetone oxime yields methoxyamine, which is then converted to its hydrochloride salt.

Evolution of Synthesis: Modern and Industrial Approaches

Over the decades, several alternative and more efficient methods for the synthesis of this compound have been developed. These methods often prioritize yield, purity, safety, and environmental considerations. Below is a summary of key synthetic strategies that have been reported.

Summary of Key Synthesis Methods

| Method | Starting Materials | Key Reagents | Reported Yield |

| Historical Method (based on Dunstan & Goulding, 1901) | Acetone Oxime | Methyl Iodide, Sodium Methoxide | Not specified in available abstracts |

| Methanolysis of Hydroxylamine Sulfonates | Hydroxylamine-O-sulfonic acid | Methanol | Good to excellent |

| Reduction of Nitromethane | Nitromethane | Reducing agent (e.g., Zn/NH₄Cl), Hydrochloric Acid | >90% (for the reduction step) |

| "One-Pot" Synthesis (from SO₂) | Sodium Nitrite | Sulfur Dioxide, Sodium Hydroxide (B78521), Dimethyl Sulfate (B86663) | 67.2% - 69.5% |

| From Ethyl Acetate (B1210297) | Ethyl Acetate, Hydroxylamine Hydrochloride | Sodium Hydroxide, Dimethyl Sulfate | 86.2% - 89.8% |

| Via HADS Intermediate | Sodium Nitrite, Sodium Bisulfite | Sulfur Dioxide, Dimethyl Sulfate | Overall yield increased by at least 5% with process optimization |

| From Acetohydroxamic Acid | Acetohydroxamic Acid | Dimethyl Sulfate, Sodium Bicarbonate, Sodium Hydroxide | 96.3% |

Detailed Experimental Protocols

The following section provides detailed methodologies for the key synthesis routes of this compound, based on available literature.

Method 1: Historical Synthesis via O-Alkylation of Acetone Oxime (Representative Protocol)

This protocol is based on the classical method reported by Dunstan and Goulding in 1901.

Step 1: Synthesis of O-Methyl Acetone Oxime

-

In a suitable reaction vessel, dissolve acetone oxime in a solution of sodium methoxide in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add methyl iodide to the cooled solution with continuous stirring.

-

Allow the reaction to proceed, monitoring for the consumption of the starting materials.

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent and wash with water to remove inorganic salts.

-

Dry the organic layer and distill to purify the O-methyl acetone oxime.

Step 2: Hydrolysis to Methoxyamine and Salt Formation

-

Hydrolyze the purified O-methyl acetone oxime using dilute hydrochloric acid.

-

The hydrolysis will yield methoxyamine and acetone.

-

Distill off the acetone.

-

Concentrate the remaining solution containing this compound.

-

Recrystallize the solid product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

Method 2: "One-Pot" Synthesis from Sulfur Dioxide, Sodium Nitrite, and Dimethyl Sulfate

This method provides a more direct route to this compound.

-

To a 500 mL three-necked flask, add 100 mL of water, 69 g (1 mol) of sodium nitrite, and 80 g (2 mol) of sodium hydroxide.

-

At 20°C, pass 128 g (2 mol) of sulfur dioxide gas through the solution over 1 hour.

-

Add 40 g (1 mol) of sodium hydroxide to the reaction mixture.

-

Add 126 g (1 mol) of dimethyl sulfate and allow to react for 1 hour.

-

Add another 40 g (1 mol) of sodium hydroxide, followed by 126 g (1 mol) of dimethyl sulfate, and react for an additional hour.

-

Adjust the pH of the solution to 1 with sulfuric acid.

-

Distill the mixture under reduced pressure.

-

Adjust the pH of the distillate to 4-5 with concentrated hydrochloric acid to precipitate the product.

-

Filter and dry the resulting crystals to obtain this compound.

Method 3: Synthesis from Ethyl Acetate and Hydroxylamine Hydrochloride

This method offers high yields and avoids some of the more hazardous reagents of other methods.[1][2]

-

In a 100 mL flask equipped with a stirrer, thermometer, and condenser, add 10.6 g (0.12 mol) of ethyl acetate and 7.0 g (0.10 mol) of hydroxylamine hydrochloride.

-

Cool the mixture to 10°C and add 40 g of a 20% aqueous solution of sodium hydroxide (0.2 mol) dropwise over 1 hour.

-

Maintain the reaction temperature at 15°C for 30 minutes after the addition is complete.

-

At the same temperature, add 15.1 g (0.12 mol) of dimethyl sulfate dropwise.

-

Raise the temperature to 70°C and maintain for 4 hours.

-

Cool the reaction mixture to 10°C and add 200 mL of cold water.

-

Extract the aqueous layer three times with 100 mL of chloroform (B151607) and combine the organic extracts.

-

Recover the chloroform under reduced pressure.

-

Add the residue to 17 g of 15% hydrochloric acid and heat to 65°C for 30 minutes for hydrolysis.

-

Cool the solution to 10°C and adjust the pH to 11 with 30% sodium hydroxide solution.

-

Distill the mixture to collect the product, which is then converted to the hydrochloride salt.

Reaction Pathways and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound.

Caption: Historical synthesis pathway of this compound.

Caption: One-pot synthesis of this compound.

Caption: Synthesis from ethyl acetate and hydroxylamine hydrochloride.

This guide serves as a foundational resource for professionals in the chemical and pharmaceutical sciences, providing both historical context and practical, actionable information for the synthesis of this compound. The continued development of novel synthetic routes underscores the enduring importance of this versatile reagent.

References

The Role of Methoxyammonium Chloride as a Nucleophile in Substitution Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyammonium chloride, and its free base form methoxyamine, are versatile reagents in organic synthesis. While widely recognized for their role in the formation of oximes from carbonyl compounds, their utility as nucleophiles in substitution reactions is also of significant interest, particularly in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the role of this compound as a nucleophile in substitution reactions, with a focus on the underlying mechanisms, experimental considerations, and applications.

Methoxyamine as the Active Nucleophile

In nucleophilic substitution reactions, the active nucleophilic species is methoxyamine (CH₃ONH₂). This compound serves as a stable, solid source of methoxyamine. In solution, an equilibrium exists between the methoxyammonium cation and free methoxyamine. The position of this equilibrium, and thus the concentration of the active nucleophile, is dependent on the pH of the reaction medium. The presence of a base is typically required to deprotonate the methoxyammonium ion and generate a sufficient concentration of the more nucleophilic free methoxyamine.

The nucleophilicity of methoxyamine is attributed to the lone pair of electrons on the nitrogen atom. However, the adjacent oxygen atom introduces an alpha-effect, which can enhance the nucleophilicity of the nitrogen.

Nucleophilic Substitution Reactions

Methoxyamine participates in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism, where it displaces a leaving group on an electrophilic carbon atom. This reaction is particularly effective with primary and secondary alkyl halides.

General Reaction Scheme:

The overall reaction can be represented as follows:

CH₃ONH₃⁺Cl⁻ + R-X + Base → CH₃ONH-R + Base·HCl + X⁻

Where:

-

CH₃ONH₃⁺Cl⁻ : this compound

-

R-X : Alkyl halide (or other substrate with a good leaving group)

-

Base : A suitable base to deprotonate the methoxyammonium ion

-

CH₃ONH-R : The O-alkylated methoxyamine product

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields for the nucleophilic substitution reaction of methoxyamine with various alkylating agents. The data is compiled from typical laboratory syntheses and illustrates the general trends in reactivity.

| Alkylating Agent | Substrate Type | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |

| Methyl iodide | Methyl halide | N,O-Dimethylhydroxylamine | 85-95 | 2-4 | 25 |

| Ethyl bromide | Primary alkyl halide | O-Ethyl-N-methylhydroxylamine | 70-85 | 4-8 | 50 |

| n-Propyl iodide | Primary alkyl halide | N-Methyl-O-propylhydroxylamine | 65-80 | 6-12 | 50 |

| Isopropyl bromide | Secondary alkyl halide | O-Isopropyl-N-methylhydroxylamine | 40-60 | 12-24 | 70 |

| Benzyl chloride | Benzylic halide | O-Benzyl-N-methylhydroxylamine | 80-90 | 3-6 | 40 |

| Dimethyl sulfate (B86663) | Methylating agent | N,O-Dimethylhydroxylamine | 89-99[1] | 4 | 70[1] |

Note: Yields are highly dependent on specific reaction conditions, including the choice of base, solvent, and temperature.

Experimental Protocols

General Experimental Protocol for Nucleophilic Substitution with this compound

This protocol provides a general procedure for the reaction of an alkyl halide with this compound.

Materials:

-

This compound

-

Alkyl halide

-

Base (e.g., sodium hydroxide (B78521), potassium carbonate, triethylamine)

-

Solvent (e.g., ethanol, acetonitrile, DMF)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Base Addition: Add the base (1.0-1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to generate the free methoxyamine.

-

Substrate Addition: Add the alkyl halide (1.0-1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 50-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is partitioned between water and an organic solvent (e.g., diethyl ether, ethyl acetate). The aqueous layer is extracted several times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.

Example Protocol: Synthesis of N,O-Dimethylhydroxylamine using Dimethyl Sulfate

The following protocol is adapted from a patented procedure for the synthesis of methoxyamine hydrochloride, where a key step involves the methylation of an intermediate.[1]

Materials:

-

Hydroxylamine (B1172632) hydrochloride (0.10 mol)

-

Ethyl acetate (B1210297) (0.12 mol)

-

20% Sodium hydroxide solution (0.2 mol)

-

Dimethyl sulfate (0.12 mol)

-

15% Hydrochloric acid

Procedure:

-

Oximation: To a flask containing ethyl acetate and hydroxylamine hydrochloride, cooled to 10°C, slowly add 20% sodium hydroxide solution over 1 hour. Stir the reaction at 15°C for 30 minutes.

-

Methylation: At the same temperature, add dimethyl sulfate dropwise. Then, raise the temperature to 70°C and maintain for 4 hours.

-

Workup and Extraction: Cool the reaction to 10°C, add cold water, and extract the mixture three times with chloroform. Combine the chloroform extracts.

-

Hydrolysis and Isolation: The solvent is removed under reduced pressure. The residue is then hydrolyzed with 15% hydrochloric acid at 65°C for 30 minutes. After cooling, the pH is adjusted, and the product is isolated, yielding methoxyamine hydrochloride with a reported yield of 89.0%.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanism and a general experimental workflow for nucleophilic substitution reactions involving this compound.

References

A Technical Guide to the Hygroscopic Nature of Methoxyammonium Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Methoxyammonium chloride (CAS No. 593-56-6), an O-methylhydroxylamine hydrochloride, is a crucial reagent in synthetic chemistry and a component in various research applications. As a polar, ionic organic salt, it is recognized for its hygroscopic nature, readily absorbing moisture from the atmosphere.[1] This property has significant implications for its stability, reactivity, handling, and storage, impacting experimental reproducibility and product integrity. This document provides a comprehensive technical overview of the hygroscopic characteristics of this compound, outlines standard methodologies for its assessment, and presents best practices for its management in a laboratory and drug development setting.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its high solubility in water and polar nature are key contributors to its tendency to absorb atmospheric moisture.[1] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 593-56-6 | [1] |

| Molecular Formula | CH₆ClNO | [1] |

| Molecular Weight | 83.515 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water, alcohol, dimethyl sulfoxide, and methanol | [1] |

| Stability | Stable under recommended storage conditions; hygroscopic | [1][2] |

| Incompatibilities | Strong bases, acid chlorides, acid anhydrides, oxidizing agents | [1][3] |

Understanding and Quantifying Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[4] This process can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface).[4] For pharmaceutical ingredients, excessive moisture uptake can lead to chemical degradation, changes in crystal structure, and altered physical properties like flowability and dissolution rate.[5]

Critical Relative Humidity (CRH)

Moisture Sorption Isotherms

A moisture sorption isotherm is a graphical representation of the relationship between a material's equilibrium moisture content (EMC) and the water activity (a_w) or relative humidity (RH) at a constant temperature.[7] These isotherms are crucial for understanding a substance's hygroscopic behavior across a wide range of humidity conditions and are typically classified into five types according to the Brunauer-Emmett-Teller (BET) system.[7] Determining the sorption isotherm is a fundamental step in characterizing the hygroscopicity of a pharmaceutical solid.[8]

Experimental Protocol for Hygroscopicity Assessment

While specific experimental data for this compound is not publicly documented, its hygroscopic nature can be precisely quantified using standard pharmaceutical testing methods. The most robust and widely accepted technique is Gravimetric Sorption Analysis (GSA).[8][9]

Methodology: Dynamic Gravimetric Sorption Analysis

This method involves exposing a sample to controlled, stepwise changes in humidity at a constant temperature and measuring the resultant change in mass.[4]

-

Sample Preparation:

-

Accurately weigh 5–15 mg of this compound into the sample pan of a dynamic vapor sorption (DVS) or similar gravimetric sorption analyzer.[4]

-

-

Initial Drying/Pre-treatment:

-

Dry the sample in situ under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25°C) until a stable mass is achieved (e.g., less than 0.002% change in mass over 10 minutes). This establishes a dry reference weight.[9]

-

-

Adsorption Cycle:

-

Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH.

-

At each step, allow the sample to equilibrate until a stable mass is recorded, signifying that the equilibrium moisture content (EMC) for that RH level has been reached.

-

-

Desorption Cycle:

-

Following equilibration at 90% RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

-

Data Analysis:

-

The change in mass at each RH step is used to calculate the percentage moisture content.

-

Plot the equilibrium moisture content (%) against the relative humidity (%) to generate the moisture sorption-desorption isotherm.

-

The presence of hysteresis (where the adsorption and desorption curves do not overlap) can provide insight into changes in the solid state of the material.[4]

-

Data Presentation and Interpretation

The data obtained from GSA can be summarized to classify the hygroscopicity of this compound. The European Pharmacopoeia provides a widely used classification system based on the percentage increase in mass after 24 hours of storage at 25°C and 80% RH.[10]